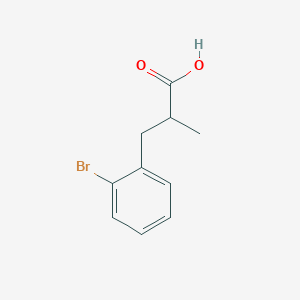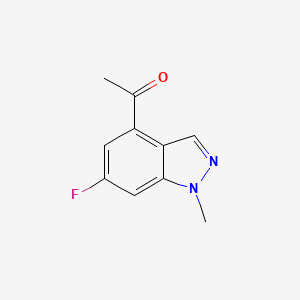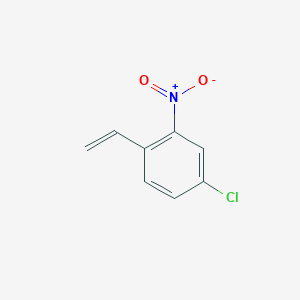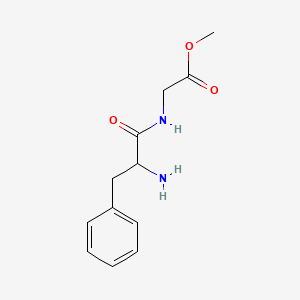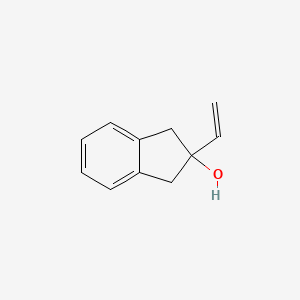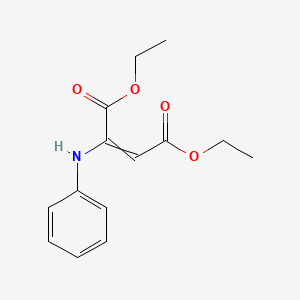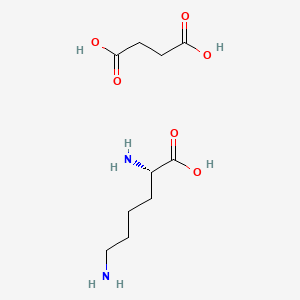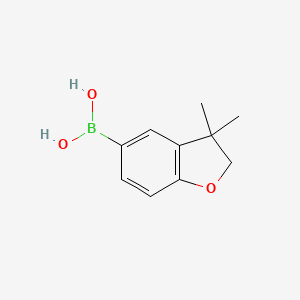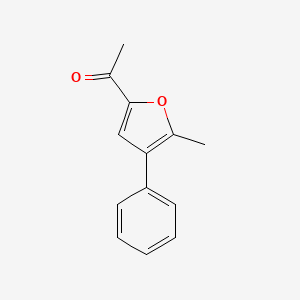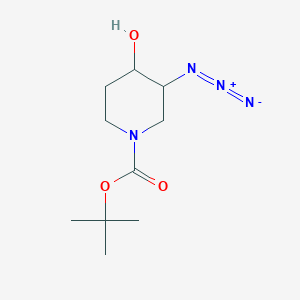
Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18N4O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 4-position of the piperidine ring using selective oxidation reactions.
Azidation: The azido group is introduced at the 3-position through nucleophilic substitution reactions, often using sodium azide as the azidating agent.
Protection of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is protected using tert-butyl groups to form the final compound
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium azide and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in bioorthogonal reactions.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate involves its reactivity due to the presence of the azido and hydroxyl groups. The azido group can undergo click chemistry reactions, forming stable triazole rings, which are useful in various biochemical applications. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the azido group.
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate: Contains an allyl group instead of an azido group
Uniqueness
Tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both azido and hydroxyl groups, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C10H18N4O3 |
|---|---|
Molecular Weight |
242.28 g/mol |
IUPAC Name |
tert-butyl 3-azido-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-8(15)7(6-14)12-13-11/h7-8,15H,4-6H2,1-3H3 |
InChI Key |
KWVWELPTVBBQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N=[N+]=[N-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


